![molecular formula C45H28N4S2 B14054662 2,2',7,7'-Tetra(pyridin-3-yl)-9,9'-spirobi[thioxanthene]](/img/structure/B14054662.png)
2,2',7,7'-Tetra(pyridin-3-yl)-9,9'-spirobi[thioxanthene]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] is a complex organic compound characterized by its unique spirobi[thioxanthene] core and four pyridin-3-yl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] typically involves multi-step organic reactions. One common method includes the Stille coupling reaction, where a tetrabromo-spirobi[thioxanthene] precursor is reacted with pyridin-3-yl stannane under palladium catalysis . The reaction conditions often involve the use of solvents like dichloromethane and a base such as triethylamine to facilitate the coupling process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow reactors to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of thioethers.
Substitution: The pyridin-3-yl groups can participate in nucleophilic substitution reactions, where halogenated derivatives can be formed using reagents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: N-bromosuccinimide in carbon tetrachloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thioethers.
Substitution: Halogenated pyridin-3-yl derivatives.
Applications De Recherche Scientifique
2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] largely depends on its application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to the modulation of signaling pathways. For instance, its antiproliferative activity in cancer cells may involve the induction of apoptosis through the activation of caspases and the cleavage of poly (ADP-ribose) polymerase (PARP) .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2,4,5-Tetra(pyridin-3-yl)benzene: Another tetra-pyridyl compound with a benzene core, used in coordination chemistry.
1,1,2,2-Tetra(pyridin-4-yl)ethene: A related compound with an ethene core, known for its spin-crossover properties.
Uniqueness
2,2’,7,7’-Tetra(pyridin-3-yl)-9,9’-spirobi[thioxanthene] is unique due to its spirobi[thioxanthene] core, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of novel materials and in applications requiring specific molecular interactions.
Propriétés
Formule moléculaire |
C45H28N4S2 |
|---|---|
Poids moléculaire |
688.9 g/mol |
Nom IUPAC |
3-(2',7,7'-tripyridin-3-yl-9,9'-spirobi[thioxanthene]-2-yl)pyridine |
InChI |
InChI=1S/C45H28N4S2/c1-5-33(25-46-17-1)29-9-13-41-37(21-29)45(38-22-30(10-14-42(38)50-41)34-6-2-18-47-26-34)39-23-31(35-7-3-19-48-27-35)11-15-43(39)51-44-16-12-32(24-40(44)45)36-8-4-20-49-28-36/h1-28H |
Clé InChI |
XGHCOSRKUUBKCU-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CN=C1)C2=CC3=C(C=C2)SC4=C(C35C6=C(C=CC(=C6)C7=CN=CC=C7)SC8=C5C=C(C=C8)C9=CN=CC=C9)C=C(C=C4)C1=CN=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


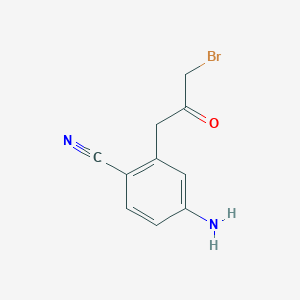
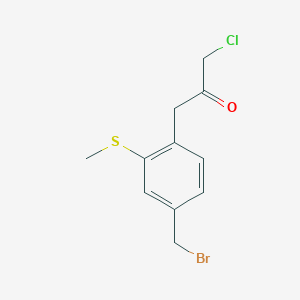
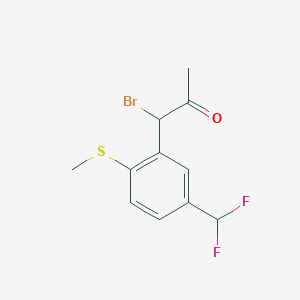

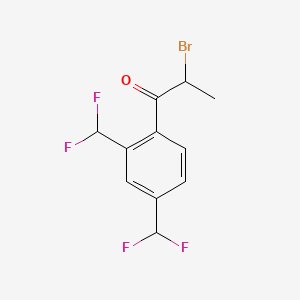

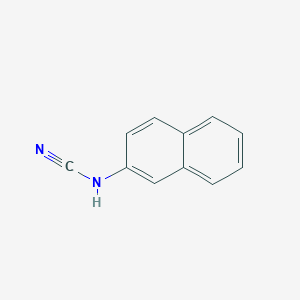
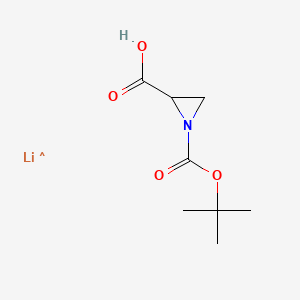
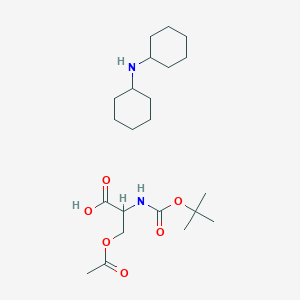
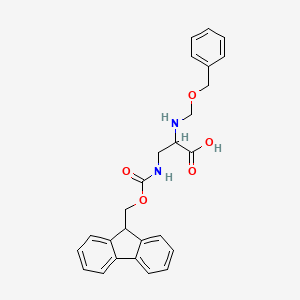
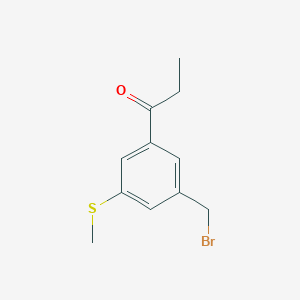
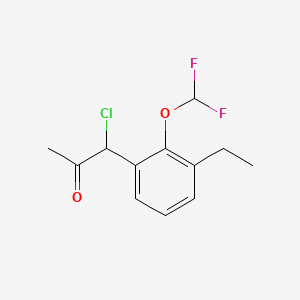
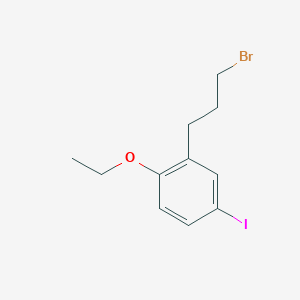
![Dimethyl [1,2,4]triazolo[1,5-a]pyrazin-2-ylcarbonimidodithioate](/img/structure/B14054654.png)
